molecular formula C12H24N2O3 B2636100 Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate CAS No. 2445750-45-6

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate

Cat. No.: B2636100
CAS No.: 2445750-45-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-VHSXEESVSA-N
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Description

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is a chiral carbamate-protected piperidine derivative. Its structure comprises a six-membered piperidine ring with a methoxy (-OCH₃) group at the 4R position and a tert-butyl carbamate group attached via a methylene bridge to the 2S position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeted therapies . Its stereochemistry (2S,4R) is essential for binding specificity in biological systems, influencing both solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxylated piperidine derivatives.

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Piperidine derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound for investigating the inhibition of enzymes such as acetylcholinesterase.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. This interaction is particularly significant in the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Key Structural Variations

The following compounds are compared based on ring type , substituents , stereochemistry , and synthetic routes :

Compound Name Structure Molecular Formula CAS Number Key Features References
Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate Piperidine ring, 4R-methoxy, 2S-CH₂-NHCOOtert-butyl C₁₂H₂₄N₂O₃ Not provided Chiral center at C2 and C4; methoxy enhances polarity
Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate Piperidine ring, 4S-methyl, 2R-CH₂-NHCOOtert-butyl C₁₂H₂₄N₂O₂ 1289385-02-9 Methyl substituent increases lipophilicity; stereoisomer of target
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine ring, 4-acetyl, NHCOOtert-butyl C₁₂H₂₂N₂O₃ Not provided Acetyl group introduces electrophilic reactivity; used in peptide coupling
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane ring, 4-methoxy, 1-amino, CH₂-NHCOOtert-butyl C₁₃H₂₆N₂O₃ Not provided Non-aromatic ring; amino group enables further functionalization
Tert-butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate Pyrrolidine ring, 4S-methoxy, 2S-CH₂-NHCOOtert-butyl C₁₁H₂₂N₂O₃ Not provided Five-membered ring; reduced conformational flexibility
Tert-butyl N-{[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate Pyrrolidine ring, 4R-fluoro, 3S-CH₂-NHCOOtert-butyl C₁₀H₁₉FN₂O₂ 2306245-26-9 Fluorine enhances electronegativity and metabolic stability

Biological Activity

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate, a compound with the potential for various biological applications, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, effects in cellular models, and potential therapeutic implications.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 230.32 g/mol
  • CAS Number : 2641560-67-8

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : It has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive functions. By inhibiting AChE, the compound may enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease .
  • β-Secretase Inhibition : The compound also acts as a β-secretase inhibitor, which is vital for preventing the formation of amyloid plaques associated with Alzheimer's pathology. This dual action of inhibiting both AChE and β-secretase positions it as a promising candidate for multi-target therapies against neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have demonstrated the protective effects of this compound on neuronal cells exposed to amyloid-beta (Aβ) peptides:

  • Cell Viability : In astrocyte cultures treated with Aβ 1-42, the presence of the compound significantly improved cell viability compared to untreated controls. At a concentration of 100 μM, it showed a viability rate of approximately 63% in the presence of Aβ compared to 44% in untreated cultures .
  • Reduction of Neuroinflammation : The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in treated cultures, indicating its potential anti-inflammatory properties .

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment further support its efficacy:

  • Cognitive Function : Animals treated with the compound exhibited improved performance in memory tasks compared to controls. However, these results were not as pronounced as those observed with established treatments like galantamine, suggesting that while effective, further optimization may be necessary for clinical applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismObservations
Acetylcholinesterase InhibitionCompetitive inhibitionIC50 = 15.4 nM
β-Secretase InhibitionEnzymatic inhibitionSignificant reduction in amyloid aggregation (85% at 100 μM)
NeuroprotectionIncreased cell viability63% viability in Aβ-treated astrocytes
Anti-inflammatory EffectsReduction in TNF-α levelsSignificant decrease observed

Case Studies and Clinical Implications

The potential therapeutic implications of this compound are particularly relevant in the context of Alzheimer's disease and other neurodegenerative disorders. Its ability to target multiple pathways involved in neurodegeneration makes it an attractive candidate for further development.

  • Alzheimer's Disease Models : Studies have indicated that compounds with similar mechanisms have shown promise in ameliorating symptoms and slowing disease progression in animal models. The dual-action mechanism could provide a synergistic effect that enhances therapeutic outcomes .
  • Future Research Directions : Continued investigation into the pharmacokinetics and bioavailability of this compound will be crucial for its development into a viable therapeutic option. Understanding its metabolism and distribution within the central nervous system will help optimize dosing regimens and improve efficacy.

Q & A

Q. Key Considerations :

  • Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions during carbamate formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How can researchers address stereochemical challenges in synthesizing the (2S,4R) configuration of the piperidine ring?

Advanced
The stereochemistry of the piperidine ring is critical for biological activity. Methodologies include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINOL-derived catalysts) to induce enantioselectivity during ring closure .
  • Crystallographic validation : Single-crystal X-ray diffraction (via SHELX or WinGX) confirms absolute configuration .
  • Chiral HPLC : Separates diastereomers using columns like Chiralpak IA/IB under isocratic conditions .

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regiochemistry (e.g., methoxy group at C4) and carbamate installation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 273.18) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (software: SHELXL, ORTEP-3) .
  • HPLC : Reverse-phase C18 columns assess purity (>98%) with UV detection at 254 nm .

In enzyme interaction studies, what methodologies are employed to determine binding affinity and kinetics?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to enzymes like kinases or proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Polarization : Detects competitive displacement of fluorescent probes (e.g., FITC-labeled ligands) .

Q. Example Data :

Target EnzymeKd (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)
Kinase A15 ± 21.2×10⁶0.005
Protease B220 ± 308.5×10⁴0.012

What are the key considerations for optimizing reaction conditions to minimize side reactions?

Q. Basic

  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
  • Reagent Stoichiometry : Excess tert-butyl chloroformate (1.2 equiv) ensures complete carbamate formation .
  • Workup : Aqueous washes (NaHCO₃) remove unreacted reagents .

How does the tert-butyl carbamate group influence stability and reactivity in derivatization reactions?

Q. Advanced

  • Stability : The tert-butyl group protects the amine from nucleophilic attack, enhancing stability in acidic/oxidative conditions .
  • Reactivity : Cleavage with TFA or HCl/dioxane enables selective deprotection for further functionalization (e.g., amide coupling) .

Q. Comparative Stability :

ConditionCarbamate Stability (Half-Life)
pH 7.4 (37°C)>72 hours
10% TFA in DCM30 minutes

What role does the 4-methoxy group play in the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : Reduces logP by ~0.5 units compared to non-methoxy analogs, improving aqueous solubility .
  • Hydrogen Bonding : The methoxy oxygen acts as a hydrogen bond acceptor, enhancing target binding (e.g., to enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.